REACTION_CXSMILES
|
C([N:9]1[CH2:18][CH2:17][C:16]2[N:15]=[C:14]([CH3:19])[O:13][C:12]=2[C:11]2[CH:20]=[CH:21][CH:22]=[CH:23][C:10]1=2)(=O)C1C=CC=CC=1>Cl.O1CCOCC1>[CH3:19][C:14]1[O:13][C:12]2[C:11]3[CH:20]=[CH:21][CH:22]=[CH:23][C:10]=3[NH:9][CH2:18][CH2:17][C:16]=2[N:15]=1 |f:1.2|
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Name
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6-Benzoyl-2-methyl-5,6-dihydro-4H-1-oxa-3,6-diaza-benzo[e]azulene
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Quantity
|
11 g
|
Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C2=C(C=3OC(=NC3CC1)C)C=CC=C2
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
Cl.O1CCOCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2CCNC3=C(C2O1)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |